1-Bromo-3-chloro-5-(difluoromethoxy)benzene

説明

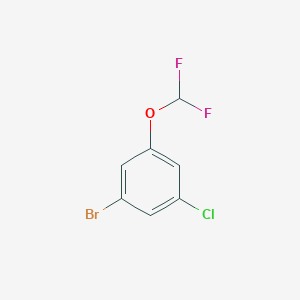

1-Bromo-3-chloro-5-(difluoromethoxy)benzene (CAS: 1004112-67-7) is a halogenated aromatic compound featuring a bromine atom at position 1, a chlorine atom at position 3, and a difluoromethoxy group (-OCF₂H) at position 5 of the benzene ring . Its molecular formula is C₇H₄BrClF₂O, with a molecular weight of 257.46 g/mol. The difluoromethoxy substituent imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. For instance, fluorinated aromatic compounds are critical in drug design due to their metabolic stability and enhanced binding affinity .

特性

IUPAC Name |

1-bromo-3-chloro-5-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRGKKXJURVLGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716490 | |

| Record name | 1-Bromo-3-chloro-5-(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004112-67-7 | |

| Record name | 1-Bromo-3-chloro-5-(difluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004112-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-chloro-5-(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-bromo-3-chloro-5-(difluoromethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Preparation of 1-Bromo-3,5-dichlorobenzene Intermediate

A critical intermediate in the synthesis is 1-bromo-3,5-dichlorobenzene, which can be prepared by bromination of 1,3,5-trichlorobenzene or chlorination of 1-bromo-3,5-dichlorobenzene precursors.

According to European Patent EP0046859A1, 1-bromo-3,5-dichlorobenzene is synthesized by controlled bromination of 1,3,5-dichlorobenzene using bromine in the presence of a Lewis acid catalyst (e.g., aluminum halide) under specific temperature conditions to ensure regioselectivity and yield.

The reaction parameters such as temperature, bromine equivalents, and solvent choice are optimized to minimize polybromination or side reactions.

| Parameter | Typical Condition | Effect |

|---|---|---|

| Bromine equivalents | Slight excess (1.1 eq) | Ensures complete mono-bromination |

| Catalyst | AlCl3 or FeBr3 | Activates aromatic ring for electrophilic substitution |

| Temperature | 0–25 °C | Controls reaction rate and selectivity |

| Solvent | Carbon disulfide or chloroform | Dissolves reactants, controls reactivity |

Introduction of Difluoromethoxy Group

The difluoromethoxy group (-OCF2H) is a less common substituent requiring specialized reagents and conditions for installation.

Nucleophilic Substitution Approach

The difluoromethoxy substituent can be introduced via nucleophilic aromatic substitution (SNAr) on a suitable phenol or halogenated intermediate.

A common route involves the reaction of a phenol derivative with difluorocarbene precursors or difluoromethylation reagents under basic conditions to form the difluoromethoxy group.

Alternatively, difluoromethoxybenzene derivatives can be synthesized by reacting phenols with difluoromethyl hypofluorite or related electrophilic difluoromethylating agents.

Synthetic Route to this compound

Starting from 1-bromo-3-chloro-5-hydroxybenzene, the hydroxy group is converted to difluoromethoxy by treatment with difluorocarbene sources or difluoromethylating reagents.

This step often requires:

Strong bases such as potassium tert-butoxide or sodium hydride.

Difluorocarbene precursors like chlorodifluoromethane (CHF2Cl) or difluoromethyltrimethylsilane (TMSCF2H).

The reaction is typically conducted in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at low to moderate temperatures (0–50 °C).

Summary of Preparation Methodology

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 1,3,5-dichlorobenzene | Bromine, AlCl3, CS2, 0–25 °C | 1-bromo-3,5-dichlorobenzene | Electrophilic bromination |

| 2 | 1-bromo-3,5-dichlorobenzene | Hydroxylation (via nucleophilic substitution or directed lithiation) | 1-bromo-3-chloro-5-hydroxybenzene | Introduction of hydroxy group |

| 3 | 1-bromo-3-chloro-5-hydroxybenzene | Difluorocarbene source (e.g., TMSCF2H), strong base, DMF or THF, 0–50 °C | This compound | Formation of difluoromethoxy group |

Research Findings and Data

The boiling point of this compound is predicted to be approximately 233.0 ± 35.0 °C, indicating its stability under typical reaction conditions.

Density is predicted as 1.684 ± 0.06 g/cm³, useful for process scale-up and handling.

Storage conditions recommend 2–8 °C to maintain compound stability.

The regioselectivity of halogenation steps is critical; improper conditions lead to polyhalogenated byproducts, reducing yield and complicating purification.

The difluoromethoxy group introduction is sensitive to reaction conditions; careful control of base strength and temperature is necessary to avoid decomposition or side reactions.

Notes on Practical Considerations

Use of inert atmosphere (nitrogen or argon) is often necessary during difluoromethoxy group installation to prevent moisture or oxygen interference.

Purification typically involves recrystallization or chromatography, depending on scale and purity requirements.

Analytical methods such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy are employed to confirm substitution pattern and purity.

化学反応の分析

Types of Reactions: 1-Bromo-3-chloro-5-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less halogenated or dehalogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide are commonly used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed:

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

Oxidation: Products include quinones and other oxidized aromatic compounds.

Reduction: Products include partially or fully dehalogenated benzene derivatives.

科学的研究の応用

Synthesis and Reactivity

The compound is synthesized through various methods, notably via Suzuki cross-coupling reactions. This method allows for the introduction of different aryl substituents, enhancing the compound's versatility in synthetic applications. The reactivity of 1-bromo-3-chloro-5-(difluoromethoxy)benzene makes it a valuable intermediate in the production of more complex organic molecules .

Organic Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions facilitates the introduction of diverse functional groups, making it useful for creating complex molecular architectures.

Material Science

The compound is also utilized in the development of advanced materials, particularly in the field of organic electronics. It has been incorporated into the synthesis of molecular glass formers, which are critical for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of difluoromethoxy groups enhances thermal stability and electronic properties .

Case Studies

In another investigation, this compound was used as a precursor for synthesizing novel pharmaceutical compounds aimed at treating various diseases. The study emphasized its role in facilitating the introduction of bioactive groups that enhance pharmacological activity .

作用機序

The mechanism of action of 1-bromo-3-chloro-5-(difluoromethoxy)benzene involves its interaction with specific molecular targets. The halogen atoms and the difluoromethoxy group influence the compound’s reactivity and binding affinity. In biochemical systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in halogenation patterns, substituent groups, and electronic effects. Key comparisons are summarized below:

Key Observations :

- Electron-Withdrawing Groups : The difluoromethoxy (-OCF₂H) and trifluoromethyl (-CF₃) groups enhance electrophilic substitution resistance compared to alkoxy (-OR) groups, improving stability in harsh reaction conditions .

- Steric Effects : Bulky substituents like cyclopropylmethoxy (-OCH₂C₃H₅) reduce reactivity in nucleophilic aromatic substitution but improve regioselectivity .

- Bioactivity : Trifluoromethyl and trifluoropropoxy analogs exhibit higher bioactivity in agrochemicals due to increased lipophilicity and membrane permeability .

Physical Properties

生物活性

1-Bromo-3-chloro-5-(difluoromethoxy)benzene is an organic compound notable for its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies.

- Molecular Formula : C7H4BrClF2O

- CAS Number : 1004112-67-7

- Molecular Weight : 239.46 g/mol

- Density : 1.6 g/cm³ (approx.)

- Boiling Point : 200 °C (estimated)

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, focusing on its effects on different biological systems.

1. Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. For instance, studies have shown that phenolic compounds can inhibit bacterial growth, which may extend to halogenated derivatives like this compound.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential antibacterial effects | |

| Phenolic compounds | Inhibit plaque formation in Lactobacillus casei |

2. Cytotoxicity

The cytotoxic effects of halogenated compounds have been documented, with some studies suggesting that they can induce apoptosis in cancer cell lines. The specific cytotoxicity of this compound has not been extensively studied but can be inferred from related compounds.

3. Inhibition of Enzyme Activity

Halogenated aromatic compounds are known to interact with various enzymes, potentially inhibiting their activity. The inhibition of certain cytochrome P450 enzymes by similar compounds suggests a need for further investigation into the enzyme interactions of this compound.

Study on Antimicrobial Effects

A study conducted on the antimicrobial properties of halogenated phenols demonstrated that certain derivatives could effectively inhibit bacterial growth. Although specific data for this compound was not available, the results indicated a trend where increased halogenation correlated with enhanced antimicrobial activity.

Cytotoxicity Assessment

In a related study assessing the cytotoxic effects of various halogenated compounds on cancer cell lines, it was found that these compounds could induce significant cell death at higher concentrations. This suggests potential therapeutic applications but also highlights the need for careful dosage considerations.

Q & A

Q. What are the optimal synthetic routes for 1-bromo-3-chloro-5-(difluoromethoxy)benzene, and how can reaction conditions be controlled to improve yield?

A multi-step synthesis involving halogenation and functional group introduction is typically employed. For example, Grignard reagent-mediated coupling under inert atmospheres (e.g., nitrogen) at controlled temperatures (50–60°C for initiation, -80°C for subsequent steps) is critical to avoid side reactions. Key steps include:

- Halogenation : Bromination/chlorination of precursor aromatic rings using agents like N,N’-dibromo-5,5-dimethylhydantoin in acidic media .

- Functionalization : Introduction of difluoromethoxy groups via nucleophilic substitution, requiring anhydrous conditions to prevent hydrolysis.

- Yield Optimization : Monitoring reaction progress via gas chromatography (GC) or HPLC ensures completion of intermediate steps. Typical yields range from 70–85% after purification by fractional distillation or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and F NMR confirm the positions of substituents (e.g., difluoromethoxy groups exhibit distinct splitting patterns). C NMR identifies aromatic carbon environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (CHBrClFO, MW 259.47 g/mol) and isotopic patterns for bromine/chlorine .

- IR Spectroscopy : Stretching vibrations for C-Br (~600 cm), C-Cl (~750 cm), and O-CF (~1150 cm) confirm functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent decomposition .

- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Skin contact requires immediate washing with soap/water .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, Cl, difluoromethoxy) influence electrophilic aromatic substitution (EAS) reactivity?

The electron-withdrawing nature of Cl (-I effect) and Br (-I, -R effects) deactivates the aromatic ring, directing EAS to meta/para positions. The difluoromethoxy group (-OCFH) exerts a weaker electron-withdrawing effect compared to trifluoromethoxy (-OCF), allowing limited ortho/para selectivity. Computational studies (DFT) can model charge distribution and predict regioselectivity .

Q. Can this compound serve as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura), and what catalytic systems are effective?

Yes, the bromine atom acts as a leaving group in palladium-catalyzed couplings. Optimal conditions include:

Q. What computational methods are used to predict the compound’s stability under varying pH and temperature conditions?

- Molecular Dynamics (MD) Simulations : Assess thermal stability by modeling bond dissociation energies (BDEs) for C-Br and C-Cl bonds.

- pKa Prediction : Software like ACD/Labs predicts protonation states; the difluoromethoxy group increases acidity of adjacent protons (predicted pKa ~12–14).

- Degradation Pathways : Density Functional Theory (DFT) identifies hydrolysis mechanisms, showing susceptibility to nucleophilic attack at the bromine site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。